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Introduction
LY2881835 is a novel, potent, and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1),

also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFAR1 is predominantly

expressed in pancreatic β-cells and enteroendocrine L-cells.[4][5] Its activation by long-chain

fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of

glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes.

[4][5] LY2881835, a spiro[indene-1,4'-piperidine] derivative, has demonstrated significant

glucose-lowering effects in various preclinical models of type 2 diabetes, highlighting its utility

as a tool compound for studying FFAR1 biology and exploring its therapeutic potential.[1][6]

These application notes provide a comprehensive overview of LY2881835, including its

mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in

experimental settings.

Mechanism of Action
LY2881835 acts as a selective agonist at the FFAR1 receptor. Upon binding, it activates

downstream signaling pathways that lead to enhanced insulin secretion in a glucose-

dependent manner. The primary signaling mechanism involves the activation of the Gq alpha

subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC),
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which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium stores. The resulting increase in

cytosolic calcium concentration is a key signal for the potentiation of insulin secretion from

pancreatic β-cells.[1]

Furthermore, studies have indicated that FFAR1 activation can also signal through a β-arrestin-

mediated pathway, and the potency of agonists in this pathway may correlate with their in vivo

efficacy.[4]
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Figure 1: FFAR1 Signaling Pathway Activated by LY2881835.

Data Presentation
In Vitro Activity of LY2881835
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Assay Type Species Receptor Parameter Value Reference

Radioligand

Binding
Human FFAR1 Ki 4.7 nM [1]

Calcium Flux

(FLIPR)
Human FFAR1 EC50 164 nM [1]

Calcium Flux

(FLIPR)
Human FFAR1 % Efficacy

62% (Partial

Agonist)
[1]

β-Arrestin

Recruitment
Human FFAR1 EC50

Potent Full

Agonist
[1]

β-Arrestin

Recruitment
Mouse FFAR1 EC50

Potent Full

Agonist
[1]

β-Arrestin

Recruitment
Rat FFAR1 EC50

Potent Full

Agonist
[1]

In Vivo Efficacy of LY2881835 in Rodent Models
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Animal Model Dosing Regimen Key Findings Reference

Normal ICR Mice
0.3, 1, 3, 10 mg/kg

(oral)

Dose-dependent

enhancement of

insulin secretion

during IPGTT.

[6]

Diet-Induced Obese

(DIO) Mice

10 mg/kg/day (oral)

for 14 days

Significant reduction

in glucose levels

during OGTT on days

1 and 15.

[1][2]

Streptozotocin (STZ)-

treated DIO Mice

30 mg/kg/day (oral)

for 16 days

Significant reduction

in glucose AUC during

OGTTs on days 1, 7,

and 14.

[1][2]

Zucker fa/fa Rats
1 mg/kg/day (oral) for

21 days

Normalization of blood

glucose levels during

OGTTs on days 1 and

21.

[1][2]

IPGTT: Intraperitoneal Glucose Tolerance Test; OGTT: Oral Glucose Tolerance Test; AUC: Area

Under the Curve.

Experimental Protocols
In Vitro FFAR1 Activation: Calcium Flux Assay (FLIPR)
This protocol describes a method to measure the activation of FFAR1 by LY2881835 by

monitoring changes in intracellular calcium concentration using a Fluorescence Imaging Plate

Reader (FLIPR).
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Seed HEK293 cells expressing
human FFAR1 in 96-well plates

Incubate overnight

Load cells with a
calcium-sensitive dye (e.g., Fluo-4 AM)

Incubate for 1 hour at 37°C

Add varying concentrations of
LY2881835 using FLIPR

Measure fluorescence intensity
kinetically using FLIPR

Analyze data to determine
EC50 and % efficacy

Click to download full resolution via product page

Figure 2: Workflow for FLIPR-based Calcium Flux Assay.

Materials:

HEK293 cells stably expressing human FFAR1

Cell culture medium (e.g., DMEM with 10% FBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b608724?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well black-walled, clear-bottom cell culture plates

LY2881835

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

Assay buffer (e.g., HBSS with 20 mM HEPES)

Fluorescence Imaging Plate Reader (FLIPR)

Procedure:

Cell Plating: Seed the FFAR1-expressing HEK293 cells into 96-well plates at an appropriate

density and incubate overnight to allow for cell attachment.

Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127

in assay buffer. Remove the cell culture medium from the plates and add the dye loading

solution to each well.

Incubation: Incubate the plates for 1 hour at 37°C in the dark to allow for dye uptake and de-

esterification.

Compound Preparation: Prepare a serial dilution of LY2881835 in assay buffer.

FLIPR Assay: Place the cell plate and the compound plate into the FLIPR instrument.

Program the instrument to add the compound solutions to the cell plate and immediately

begin measuring fluorescence intensity at appropriate excitation and emission wavelengths.

Data Analysis: The change in fluorescence intensity over time reflects the change in

intracellular calcium concentration. Analyze the dose-response data using appropriate

software to calculate the EC50 and maximal response for LY2881835.

In Vitro FFAR1 Signaling: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the activated

FFAR1 receptor, a key signaling event.
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Materials:

Cells co-expressing FFAR1 and a β-arrestin fusion protein (e.g., using PathHunter® β-

arrestin assay technology)

Cell culture medium

Assay plates (e.g., 384-well white-walled plates)

LY2881835

Detection reagents specific to the assay technology

Luminometer

Procedure:

Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.

Compound Addition: Add serial dilutions of LY2881835 to the wells.

Incubation: Incubate the plates for the recommended time (e.g., 90 minutes) at 37°C.

Detection: Add the detection reagents according to the manufacturer's protocol.

Signal Measurement: Measure the luminescent signal using a plate reader.

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment.

Analyze the dose-response data to determine the EC50 of LY2881835.

Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)
from Isolated Islets
This protocol describes the isolation of pancreatic islets and the subsequent measurement of

insulin secretion in response to glucose and LY2881835.
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Isolate pancreatic islets from
mice (e.g., C57BL/6J)

Pre-incubate islets in low
glucose buffer (e.g., 2.8 mM)

Incubate islets with low (2.8 mM)
or high (11.2 mM) glucose +/-

varying concentrations of LY2881835

Collect supernatant for
insulin measurement

Measure insulin concentration
(e.g., ELISA or RIA)

Analyze and compare insulin
secretion under different conditions

Click to download full resolution via product page

Figure 3: Workflow for Glucose-Stimulated Insulin Secretion Assay.

Materials:

Mice (e.g., C57BL/6J)

Collagenase P

HBSS (Hank's Balanced Salt Solution)

RPMI-1640 medium
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Ficoll-Paque

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

LY2881835

Insulin ELISA or RIA kit

Procedure:

Islet Isolation: Anesthetize the mouse and perfuse the pancreas with cold collagenase

solution via the common bile duct.[4][7] Digest the pancreas at 37°C and then purify the

islets using a density gradient centrifugation with Ficoll-Paque.[4][7]

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with

10% FBS and antibiotics.

Pre-incubation: The next day, pre-incubate the islets in KRB buffer containing a low glucose

concentration (e.g., 2.8 mM) for 1-2 hours.

Stimulation: Incubate batches of islets with KRB buffer containing either low (2.8 mM) or high

(e.g., 11.2 mM) glucose, in the presence or absence of different concentrations of

LY2881835, for 1-2 hours at 37°C.

Sample Collection: At the end of the incubation, collect the supernatant from each well.

Insulin Measurement: Measure the insulin concentration in the collected supernatants using

a commercially available ELISA or RIA kit.

Data Analysis: Normalize the insulin secretion to the number of islets per well and compare

the effects of LY2881835 at different glucose concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the procedure for performing an OGTT in mice to evaluate the effect of

LY2881835 on glucose tolerance.

Materials:
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Mice (e.g., diet-induced obese mice)

LY2881835

Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween-80)[1]

Glucose solution (e.g., 2 g/kg body weight)

Glucometer and test strips

Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

Compound Administration: Administer LY2881835 or vehicle via oral gavage.[8][9][10]

Baseline Blood Glucose: After a set time post-compound administration (e.g., 60 minutes),

measure the baseline blood glucose level (t=0) from a tail vein blood sample.

Glucose Challenge: Administer a glucose solution orally.

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose

challenge (e.g., 15, 30, 60, and 120 minutes) and measure the blood glucose levels.

Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate

the area under the curve (AUC) for glucose to quantify the overall effect on glucose

tolerance.

Conclusion
LY2881835 is a valuable pharmacological tool for investigating the role of FFAR1 in glucose

homeostasis and insulin secretion. Its high potency and selectivity, coupled with demonstrated

in vivo efficacy, make it an excellent compound for both in vitro and in vivo studies aimed at

understanding FFAR1 signaling and its potential as a therapeutic target for metabolic diseases.

The protocols provided herein offer a starting point for researchers to incorporate LY2881835
into their experimental designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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